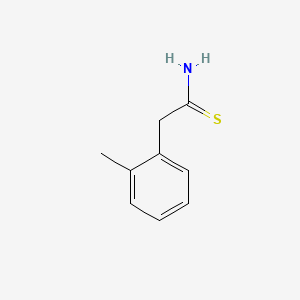

2-(2-Methylphenyl)ethanethioamide

Description

Overview of Thioamide Functional Group Chemistry

The thioamide functional group, characterized by the general structure R¹-C(=S)-NR²R³, is the sulfur analogue of the ubiquitous amide group. wikipedia.org This single-atom substitution of oxygen for sulfur imparts a unique set of physicochemical properties that distinguish thioamides from their amide counterparts and make them valuable entities in both chemical synthesis and medicinal chemistry. nih.govnih.gov

The carbon-sulfur double bond (C=S) in a thioamide is longer and weaker than the carbon-oxygen double bond (C=O) in an amide, a consequence of sulfur's larger van der Waals radius. nih.gov This structural difference contributes to altered reactivity; thioamides are generally more reactive toward both nucleophiles and electrophiles. nih.gov Furthermore, thioamides exhibit distinct hydrogen bonding characteristics. The N-H proton of a thioamide is more acidic and a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. nih.govnih.gov These properties allow thioamides to serve as unique probes in studying molecular interactions, such as in peptide and protein folding. nih.govupenn.edu

Spectroscopically, thioamides are also distinct. They show a characteristic UV absorption maximum around 265 nm and an IR stretching frequency for the C=S bond near 1120 cm⁻¹, compared to approximately 220 nm and 1660 cm⁻¹ for the C=O bond in amides. nih.gov In ¹³C NMR spectroscopy, the thioamide carbon resonance appears significantly downfield (200–210 ppm) relative to the corresponding amide carbon. nih.gov

Table 1: Comparative Properties of Amide and Thioamide Functional Groups

| Property | Amides (R-C(=O)NR₂) | Thioamides (R-C(=S)NR₂) | Reference |

|---|---|---|---|

| C=X Bond Length | Shorter | Longer | nih.gov |

| C=X Bond Strength | Stronger (~170 kcal/mol) | Weaker (~130 kcal/mol) | nih.gov |

| H-Bonding Donor (N-H) | Weaker | Stronger | nih.govnih.gov |

| H-Bonding Acceptor (C=X) | Stronger | Weaker | nih.govnih.gov |

| ¹³C NMR Shift (C=X) | ~170-180 ppm | ~200-210 ppm | nih.gov |

| UV Absorption (n→π*) | ~220 nm | ~265 nm | nih.gov |

Significance of Arylethanethioamide Scaffolds in Synthetic Organic Chemistry

The arylethanethioamide scaffold, which features a thioamide group separated from an aryl ring by a methylene (B1212753) bridge, is a key structural motif in organic synthesis. 2-(2-Methylphenyl)ethanethioamide is a specific example of this scaffold. These structures are not only valuable targets in themselves but also serve as versatile building blocks for the synthesis of more complex molecules, particularly various nitrogen- and sulfur-containing heterocycles. mdpi.comacs.org The thioamide group's multiple reactive centers—the nucleophilic sulfur and nitrogen atoms and the electrophilic thiocarbonyl carbon—allow for diverse cyclization reactions with appropriate dielectrophilic reagents. acs.org

A primary and historically significant method for accessing arylethanethioamides is the Willgerodt-Kindler reaction. wikipedia.org This reaction facilitates the synthesis of arylthioamides from aryl alkyl ketones, elemental sulfur, and an amine, such as morpholine. synarchive.commsu.edu The reaction uniquely results in the terminal migration of the heteroatom functionality along an alkyl chain. wikipedia.org The arylethanethioamide scaffold's utility is further highlighted by its presence in compounds investigated for various biological activities, where the thioamide acts as a bioisostere of the amide bond, potentially enhancing stability or modulating activity. nih.govmdpi.com

Rationale for Dedicated Academic Research on this compound

While extensive literature exists for thioamides as a general class, dedicated research focusing specifically on this compound is not widely documented. However, a strong rationale for its investigation can be constructed based on several factors.

First, as a derivative of the arylethanethioamide scaffold, it is a prime candidate for use as a synthetic intermediate. The presence of the ortho-methyl group on the phenyl ring introduces specific steric and electronic effects that can influence the reactivity and conformational preferences of the molecule. These features could be exploited to achieve regio- and stereoselectivity in subsequent heterocyclization reactions, leading to novel heterocyclic systems that may be inaccessible from the unsubstituted parent compound.

Second, in the context of medicinal chemistry, the search for new therapeutic agents often involves the synthesis and screening of libraries of compounds containing privileged scaffolds. nih.govmdpi.com Given that thioamides are known to be part of biologically active molecules, this compound represents an unexplored member of this chemical space. nih.gov The ortho-tolyl moiety could play a crucial role in binding to biological targets, and its systematic study could contribute to understanding structure-activity relationships (SAR) within a given series of potential drug candidates. Therefore, dedicated research into its synthesis, characterization, and reactivity would be a valuable contribution to synthetic methodology and medicinal chemistry.

Historical Context and Evolution of Research on Related Thioamide Structures

The chemistry of thioamides has a rich history dating back more than a century. acs.org One of the earliest and most direct methods for their synthesis involved the thionation of amides using phosphorus sulfides, such as phosphorus pentasulfide (P₄S₁₀), a reaction first detailed in the 1870s. wikipedia.org This foundational method, later improved by the development of milder reagents like Lawesson's reagent, remains a staple in organic synthesis.

A pivotal development in the synthesis of arylethanethioamides was the discovery of the Willgerodt reaction by Conrad Willgerodt in 1887. synarchive.comic.ac.uk This reaction originally used ammonium (B1175870) polysulfide to convert aryl alkyl ketones into the corresponding terminal amides. wikipedia.org In 1923, Karl Kindler significantly modified the reaction by using elemental sulfur and an amine (the Willgerodt-Kindler reaction), which produces a thioamide as the initial product. wikipedia.orgsynarchive.comic.ac.uk This modification offered milder conditions and broader applicability, becoming a cornerstone for the synthesis of this class of compounds.

Early research focused primarily on the synthesis and fundamental reactivity of thioamides. Over the last few decades, the focus has evolved dramatically. Modern research now heavily explores the application of thioamides as isosteres in peptide chemistry, as probes for protein structure and function, and as key synthons for constructing complex heterocyclic compounds with potential applications in materials science and pharmacology. nih.govnih.govupenn.eduacs.org This evolution reflects a broader trend in organic chemistry, moving from foundational discoveries to sophisticated, application-driven research.

Table 2: Key Named Reactions in Thioamide Synthesis

| Reaction Name | Year of Discovery | Description | Reference |

|---|---|---|---|

| Willgerodt Reaction | 1887 | Converts an aryl alkyl ketone to a terminal amide using ammonium polysulfide. | wikipedia.orgic.ac.uk |

| Willgerodt-Kindler Reaction | 1923 | A modification using an amine and elemental sulfur to produce a terminal thioamide from an aryl alkyl ketone. | wikipedia.orgsynarchive.com |

| Thionation with Lawesson's Reagent | 1956 (Reagent first prepared) | A widely used method to convert amides and ketones into the corresponding thioamides and thioketones. | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARPLOUJCCVEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602702 | |

| Record name | (2-Methylphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34243-66-8 | |

| Record name | (2-Methylphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-METHYLPHENYL)ETHANETHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Methylphenyl Ethanethioamide and Its Analogues

Direct Synthesis Strategies

Direct synthetic methods offer a straightforward approach to the formation of the 2-(2-Methylphenyl)ethanethioamide core structure. These strategies typically involve the introduction of the thioamide functionality in a single key step from readily available precursors.

Condensation Reactions with 2-(2-Methylphenyl)acetonitrile and Thioamide Precursors

The conversion of nitriles to thioamides represents a fundamental and widely employed synthetic transformation. This approach involves the reaction of a nitrile, in this case, 2-(2-methylphenyl)acetonitrile, with a sulfur source. One of the most common methods utilizes hydrogen sulfide (B99878) (H₂S) or its salts.

The reaction of nitriles with hydrogen sulfide is often catalyzed by a base, such as an amine or an inorganic base, to facilitate the nucleophilic addition of the hydrosulfide (B80085) ion (HS⁻) to the electrophilic carbon of the nitrile group. While specific examples for 2-(2-methylphenyl)acetonitrile are not extensively documented in readily available literature, the general applicability of this method to a wide range of aromatic and aliphatic nitriles suggests its feasibility for the target compound. mdpi.comstclaircollege.ca For instance, primary thioamides are prepared in moderate to excellent yields by treating nitriles with sodium hydrogen sulfide and diethylamine (B46881) hydrochloride. stclaircollege.ca This method obviates the need for gaseous hydrogen sulfide and allows for precise stoichiometric control of reagents. stclaircollege.ca

A variation of this approach involves a thio-Ritter-type reaction, where alkyl bromides, nitriles, and hydrogen sulfide react to form thioamides, highlighting the versatility of nitriles as precursors. Current time information in Aisne, FR.

Multi-Component Reaction Approaches to the Ethanethioamide Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to thioamides. organic-chemistry.org These reactions are advantageous as they can rapidly generate molecular diversity from simple starting materials. organic-chemistry.org

One notable MCR for the synthesis of thioamides is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves an aryl alkyl ketone, an amine (often morpholine), and elemental sulfur. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the corresponding ketone, 2'-methylacetophenone, would serve as the starting material. The reaction proceeds through the formation of an enamine, which then reacts with sulfur, leading to the formation of a thioamide at the terminal position of the alkyl chain. wikipedia.org Microwave-assisted Willgerodt-Kindler reactions have been shown to be highly efficient, often leading to high yields in short reaction times. thieme-connect.de

Another three-component approach involves the reaction of styrenes, amines, and elemental sulfur. organic-chemistry.org Depending on the base used, this reaction can selectively yield either 2-phenylethanethioamides or benzothioamides. organic-chemistry.org For the synthesis of this compound, 2-vinyltoluene could potentially be used as the styrene (B11656) component.

Furthermore, a three-component reaction of arylpropynes, formamides, and elemental sulfur, mediated by potassium fluoride, has been reported to produce aryl propanethioamides. mdpi.com This method suggests that alkynes can also serve as precursors in multicomponent strategies for thioamide synthesis. mdpi.com

| MCR Type | Starting Materials | Key Reagents | Potential Product | Reference |

| Willgerodt-Kindler | 2'-Methylacetophenone, Amine (e.g., Morpholine) | Elemental Sulfur | This compound | wikipedia.orgorganic-chemistry.org |

| Styrene-based | 2-Vinyltoluene, Amine | Elemental Sulfur, Base | This compound | organic-chemistry.org |

| Alkyne-based | 2-Methylphenylpropyne, Formamide | Elemental Sulfur, KF | 2-(2-Methylphenyl)propanethioamide | mdpi.com |

Thionation of Corresponding Amides

The thionation of amides is a classic and reliable method for the synthesis of thioamides. This transformation involves the replacement of the carbonyl oxygen of an amide with a sulfur atom. The most common reagents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Phosphorus pentasulfide is another effective thionating agent. organic-chemistry.org It can be used alone or in combination with other reagents like hexamethyldisiloxane (B120664) (HMDO) to improve yields and simplify workup. organic-chemistry.org The combination of P₄S₁₀ and HMDO has been shown to efficiently convert amides to their corresponding thioamides. organic-chemistry.org

| Thionating Agent | Typical Solvent | General Reactivity | Reference |

| Lawesson's Reagent | Toluene (B28343), THF | Effective for a wide range of amides | - |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Dioxane | A classic and potent thionating agent | organic-chemistry.org |

| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Toluene, Xylene | Efficient conversion with simplified workup | organic-chemistry.org |

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to this compound involve the synthesis of a precursor molecule that is subsequently converted to the target thioamide. These methods can offer alternative pathways when direct routes are not feasible or efficient.

Conversion from Carboxylic Acid Derivatives

Carboxylic acids and their derivatives can serve as versatile precursors for thioamides. A notable method is the decarboxylative thioamidation of arylacetic acids. mdpi.com This reaction involves the three-component condensation of an arylacetic acid, an amine, and elemental sulfur, without the need for a transition metal catalyst. mdpi.commdpi.com For the synthesis of this compound, 2-(2-methylphenyl)acetic acid would be the starting carboxylic acid. This method is particularly attractive due to its operational simplicity and the ready availability of the starting materials. mdpi.com

Another approach involves the use of thiourea (B124793) as a sulfur source in the reaction with aryl aldehydes. While this method starts from an aldehyde, it highlights the utility of carboxylic acid derivatives in the broader context of thioamide synthesis.

Utilization of Organometallic Reagents in Thioamide Formation

Organometallic reagents, particularly organolithium compounds, are powerful tools in organic synthesis. While their direct application in the synthesis of this compound is not extensively reported, their reactivity with nitriles provides a potential indirect route.

Organolithium reagents can add to the nitrile group of 2-(2-methylphenyl)acetonitrile to form a lithiated imine intermediate. Quenching this intermediate with a sulfur transfer reagent, such as elemental sulfur or a thiirane, could potentially lead to the formation of the desired thioamide. This approach, while plausible, would require careful optimization of reaction conditions to favor the formation of the thioamide over other potential side products.

Chemo-, Regio-, and Stereoselective Considerations in this compound Synthesis.

The synthesis of this compound and its analogues often requires careful control over chemoselectivity, regioselectivity, and stereoselectivity to achieve the desired product with high purity and yield.

Chemoselectivity is a critical aspect when synthesizing thioamides in the presence of other reactive functional groups. The choice of reagents and reaction conditions plays a pivotal role in ensuring that only the desired functional group transformation occurs.

For instance, in the thionation of an amide to a thioamide using Lawesson's reagent, the reaction is generally selective for the amide carbonyl group over other carbonyl-containing functionalities like esters or ketones under appropriate conditions. However, the reactivity of various functional groups can be influenced by the specific reaction parameters.

In multicomponent reactions for thioamide synthesis, the chemoselectivity can be more complex. For example, a photocatalyzed synthesis of thioamides from benzylamines and elemental sulfur was found to be sensitive to steric hindrance, with 2-methyl benzylamine (B48309) showing no reactivity under the reported conditions. mdpi.com This highlights how the substitution pattern on the aromatic ring can influence the outcome of the reaction and the need for careful selection of the synthetic strategy based on the substrate's structure.

The table below summarizes the reactivity of different functional groups in the context of thioamide synthesis, drawing from general principles of organic synthesis.

| Functional Group | Potential for Unwanted Reactions | Strategies for Selective Thioamide Synthesis |

| Ester | Can be thionated, but generally less reactive than amides. | Use of milder thionating agents or controlled reaction conditions. |

| Ketone | Can undergo thionation or side reactions. | Protection of the ketone or use of chemoselective reagents. |

| Aldehyde | Highly reactive and prone to side reactions. | Protection of the aldehyde group is typically required. |

| Nitro Group | Can be reduced under certain thioamide synthesis conditions. | Choice of a synthetic route that does not employ reducing conditions. |

| Halogen | Generally stable, but can be susceptible to nucleophilic substitution. | Avoidance of strongly nucleophilic conditions or high temperatures. |

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the context of synthesizing analogues of this compound, DoM can be envisioned as a key step to introduce or modify substituents on the phenyl ring. The methyl group in the "2-methylphenyl" moiety itself is not a strong DMG. However, if a suitable DMG is present on the ring, such as an amide, sulfonamide, or methoxy (B1213986) group, lithiation can be directed to a specific ortho-position. organic-chemistry.org For instance, it has been noted that ortho-tolyl anion formation is readily achieved through directed metalation, indicating the feasibility of this approach for functionalizing the tolyl group. harvard.edu

For example, starting with a precursor like N,N-diethyl-2-methylbenzamide, the amide group can act as a powerful DMG, directing lithiation to the 6-position of the ring. Subsequent reaction with an electrophile would yield a 2-methyl-6-substituted benzamide, which could then be further elaborated to the desired ethanethioamide structure. The strength of various directing groups has been established, with amides and carbamates being particularly effective. organic-chemistry.org

The table below outlines some common directing metalation groups and their potential application in the synthesis of substituted 2-arylthioamides.

| Directing Metalation Group (DMG) | Relative Directing Strength | Potential Application in Synthesis |

| -CONR₂ (Amide) | Strong | Directing functionalization ortho to the amide group on the aromatic ring. |

| -SO₂NR₂ (Sulfonamide) | Strong | Similar to amides, directing ortho-lithiation. |

| -OMe (Methoxy) | Moderate | Can direct lithiation to the ortho-position, though less effectively than stronger DMGs. |

| -CH₂NR₂ (Tertiary Amine) | Moderate | Useful for directing functionalization in benzylic systems. |

Reactivity and Reaction Mechanisms of 2 2 Methylphenyl Ethanethioamide

Transformations Involving the Thioamide Functional Group.

The thioamide functional group, -C(S)NH₂, is the primary site of reactivity in 2-(2-Methylphenyl)ethanethioamide. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon.

Nucleophilic Additions and Substitutions at the Thiocarbonyl Center.

The thiocarbonyl carbon of the thioamide group is electrophilic and susceptible to attack by nucleophiles. This initial addition can be followed by elimination, leading to a net substitution. A key transformation in this category is the transamidation reaction. While direct transamidation of thioamides can be challenging, it can be achieved through activation of the thioamide. For instance, N-activation can decrease the resonance stabilization of the thioamide, making the thiocarbonyl carbon more susceptible to nucleophilic attack by an amine. nsf.gov This process ultimately results in the exchange of the amino group.

Thioamides are also known to be more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov The general mechanism for nucleophilic addition to a thioamide involves the attack of a nucleophile on the electrophilic thiocarbonyl carbon, leading to a tetrahedral intermediate.

A representative scheme for nucleophilic addition to a thioamide is shown below: Nu- + R-C(=S)NH₂ → [R-C(S⁻)(Nu)NH₂] → Products

The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

| Nucleophile | Product Type | General Reaction Conditions |

| Amines (R'-NH₂) | Transamidated thioamide | Activation of the starting thioamide (e.g., N-acylation) |

| Hydroxide (OH⁻) | Carboxylic acid | Acidic or basic hydrolysis |

| Grignard Reagents (R'MgX) | Ketones (after hydrolysis) | Anhydrous ether or THF |

| Hydride (e.g., from NaBH₄) | Amine | Reducing solvent (e.g., ethanol) |

| Table 1: Representative Nucleophilic Additions to Thioamides. This table is based on the general reactivity of thioamides and not on specific experimental data for this compound. |

Oxidation Reactions of the Sulfur Atom.

The sulfur atom in the thioamide group is susceptible to oxidation by various reagents. The oxidation products can range from S-oxides (sulfines) to S,S-dioxides, and in some cases, can lead to the corresponding amide or other degradation products. The specific outcome is highly dependent on the oxidant used and the reaction conditions. For instance, oxidation with hydrogen peroxide can lead to the formation of the corresponding amide.

The oxidation of thioamides can be a complex process, with the potential for various intermediates and final products.

| Oxidizing Agent | Major Product(s) | General Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Amide | Aqueous or alcoholic solution |

| m-Chloroperoxybenzoic acid (mCPBA) | S-oxide, S,S-dioxide, Amide | Aprotic solvent (e.g., CH₂Cl₂) |

| Potassium Permanganate (KMnO₄) | Carboxylic acid (via amide) | Basic or neutral aqueous solution |

| Table 2: Representative Oxidation Reactions of Thioamides. This table illustrates the general outcomes of thioamide oxidation and is not based on specific experimental data for this compound. |

Reduction Pathways of the Thioamide Moiety.

The thioamide functional group can be reduced to an amine. A variety of reducing agents can accomplish this transformation. The choice of reducing agent is crucial for achieving the desired outcome and avoiding side reactions.

| Reducing Agent | Product | General Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Amine | Anhydrous ether or THF |

| Sodium Borohydride (NaBH₄) / Lewis Acid | Amine | Alcoholic solvent |

| Raney Nickel | Amine | Ethanol, reflux |

| Table 3: Representative Reduction Reactions of Thioamides. This table summarizes common methods for thioamide reduction and is based on general chemical principles, not specific studies on this compound. |

Cycloaddition Reactions (e.g., [3+2] cycloadditions).

Thioamides can participate in cycloaddition reactions, acting as a two-atom or four-atom component depending on the reaction partner. These reactions are valuable for the synthesis of various heterocyclic compounds. For example, thioamides can react with activated alkynes or other dipolarophiles. The specific mode of cycloaddition ([n+m]) depends on the electronic nature of both the thioamide and the reacting partner. While specific cycloaddition reactions for this compound have not been reported, the general reactivity of thioamides suggests its potential to participate in such transformations.

Reactions Involving the Aromatic and Aliphatic Moieties.

Electrophilic Aromatic Substitution on the Methylphenyl Ring.

The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents already present on the ring: the methyl group and the ethanethioamide side chain.

The methyl group is a well-established ortho-, para-directing and activating group. masterorganicchemistry.comlibretexts.org This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the arenium ion intermediate formed during the attack at the ortho and para positions.

Given that both the methyl group and the ethanethioamide side chain are ortho-, para-directing, the substitution pattern will be a result of their combined influence and steric factors. The positions ortho and para to the methyl group are C3, C5, and C6. The positions ortho and para to the ethanethioamide group are C3 and C5. Therefore, electrophilic attack is most likely to occur at positions 3, 5, and 6. Steric hindrance from the bulky ethanethioamide side chain might disfavor substitution at the C3 position.

| Electrophilic Reagent | Reaction | Expected Major Product(s) |

| Br₂ / FeBr₃ | Bromination | Mixture of 4-bromo- and 6-bromo-2-(2-methylphenyl)ethanethioamide |

| HNO₃ / H₂SO₄ | Nitration | Mixture of 4-nitro- and 6-nitro-2-(2-methylphenyl)ethanethioamide |

| SO₃ / H₂SO₄ | Sulfonation | Mixture of 4-sulfonic acid and 6-sulfonic acid derivatives |

| R-Cl / AlCl₃ | Friedel-Crafts Alkylation | Mixture of 4-alkyl and 6-alkyl derivatives |

| Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound. The predicted products are based on the established directing effects of alkyl and thioamide-containing substituents and have not been experimentally verified for this specific compound. |

Functionalization of the Ethane (B1197151) Linker

The ethane linker in this compound possesses C-H bonds at the α- and β-positions relative to the thioamide group. The carbon α to the thiocarbonyl group is particularly susceptible to functionalization due to the electronic effects of the thioamide moiety.

Research on related thioamides has demonstrated that the α-carbon can be functionalized through various synthetic methodologies. nih.gov For instance, deprotonation at the α-position can generate a thioenolate intermediate, which can then react with a range of electrophiles. This approach allows for the introduction of alkyl, acyl, and other functional groups onto the ethane linker.

Palladium-catalyzed C-H activation is another powerful strategy for the functionalization of sp³ C-H bonds α to an amide or thioamide. nih.gov In analogous systems, this has been used for the enantioselective arylation of α-methylene C-H bonds. nih.gov While not specifically demonstrated for this compound, it is conceivable that similar conditions could lead to the arylation of its ethane linker.

The thioamide group itself can direct the regioselectivity of these reactions. The ability of the sulfur atom to coordinate to metal catalysts can play a crucial role in activating the adjacent C-H bonds for functionalization. nih.gov

Table 1: Potential Functionalization Reactions of the Ethane Linker in this compound (Based on Analogous Systems)

| Reaction Type | Reagents/Catalysts | Potential Product |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 2-(2-Methylphenyl)-2-alkylethanethioamide |

| α-Arylation | Pd(II) catalyst, Aryl Boronic Acid, Ligand | 2-(2-Methylphenyl)-2-arylethanethioamide |

| α-Halogenation | N-Halosuccinimide (NCS, NBS) | 2-Halo-2-(2-methylphenyl)ethanethioamide |

Mechanistic Investigations of this compound Reactions

Mechanistic studies on thioamide reactions provide a framework for understanding the potential reaction pathways of this compound. These investigations often involve a combination of experimental and computational methods.

Kinetic studies on the reactions of thioamides, such as hydrolysis or reactions with electrophiles, can elucidate the rate-determining steps and the influence of reaction parameters like temperature, pH, and catalyst concentration. rsc.orgrsc.org For instance, the hydrolysis of thioamides can be promoted by metal ions, and kinetic studies have shown that these reactions often proceed through the formation of a metal-thioamide adduct. rsc.orgrsc.org The rate of these reactions can be influenced by the electronic nature of the substituents on the thioamide.

Thermodynamic studies can provide information on the relative stability of reactants, intermediates, and products. acs.orgnih.gov For example, the equilibrium between the cis and trans conformers of secondary thioamides has been investigated using spectroscopic methods, revealing the thermodynamic parameters associated with this isomerization. rsc.org The n→π* interaction between the lone pair of the sulfur atom and the π* orbital of an adjacent carbonyl group in thioamide-containing peptides has been shown to contribute to their conformational stability. acs.orgnih.gov

Table 2: Illustrative Kinetic and Thermodynamic Data for Thioamide Reactions (General Examples)

| Reaction | Parameter | Typical Value Range/Observation |

| Metal-promoted Hydrolysis | Rate Constant (k) | Dependent on metal ion and pH |

| cis-trans Isomerization | ΔG‡ | ~20-25 kcal/mol |

| n→π* Interaction Energy | ΔG | ~0.5 - 1.0 kcal/mol |

Spectroscopic techniques are invaluable for detecting and characterizing transient intermediates in chemical reactions. For thioamide reactions, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed.

NMR Spectroscopy: ¹H and ¹³C NMR can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. In some cases, the signals of stable intermediates can be directly observed and characterized. nih.gov

IR Spectroscopy: The thiocarbonyl (C=S) stretching frequency in the IR spectrum is a characteristic probe for the thioamide group. Changes in this frequency can indicate coordination to a metal center or conversion to another functional group. Attenuated Total Reflectance (ATR)-IR spectroscopy is particularly useful for in-situ monitoring of reactions in solution.

In some cases, it is possible to isolate and fully characterize key intermediates or mechanistic probes. For example, in the study of metal-promoted thioamide hydrolysis, the initial adducts formed between the thioamide and the metal ion have been isolated and their structures determined by X-ray crystallography. rsc.orgrsc.org

The synthesis and study of isotopically labeled analogs of this compound could also serve as a powerful mechanistic probe. By strategically placing isotopes (e.g., ¹³C, ¹⁵N, ³⁴S), it would be possible to trace the fate of specific atoms throughout a reaction sequence using mass spectrometry and NMR spectroscopy.

Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Methylphenyl Ethanethioamide

X-ray Crystallography and Solid-State Structure Elucidation.

A definitive understanding of the solid-state architecture of 2-(2-Methylphenyl)ethanethioamide would necessitate its synthesis and the growth of single crystals suitable for X-ray diffraction analysis. bldpharm.com Currently, no crystallographic information file (CIF) for this compound is available in public repositories such as the Cambridge Crystallographic Data Centre (CCDC).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy is essential for elucidating the structure of molecules in solution. However, experimental NMR data for this compound is not available in public databases like the Spectral Database for Organic Compounds (SDBS) or PubChem.

Multinuclear NMR (¹H, ¹³C, ¹⁵N, ³³S) for Comprehensive Structure Assignment.A complete NMR analysis would involve the acquisition and assignment of spectra for several nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-methylphenyl ring, the methyl protons, the methylene (B1212753) (CH₂) protons, and the two amine (NH₂) protons of the thioamide group. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern. The NH₂ protons may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include the thiocarbonyl carbon (C=S), which is typically found significantly downfield (in the range of 190-210 ppm), the carbons of the aromatic ring, the methyl carbon, and the methylene carbon.

¹⁵N and ³³S NMR: While less common, ¹⁵N and ³³S NMR could provide further insight into the electronic environment of the nitrogen and sulfur atoms in the thioamide group. The chemical shifts of these heteroatoms are sensitive to factors such as hydrogen bonding and resonance.

In the absence of experimental data, the following tables provide predicted chemical shifts for the ¹H and ¹³C nuclei of this compound. These predictions are based on computational algorithms and should be considered as estimates.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic H | 7.1 - 7.3 |

| Methylene (CH₂) | ~3.8 |

| Methyl (CH₃) | ~2.3 |

| Amine (NH₂) | Broad, variable |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Thiocarbonyl (C=S) | ~205 |

| Aromatic C (substituted) | 135 - 140 |

| Aromatic C | 125 - 131 |

| Methylene (CH₂) | ~45 |

| Methyl (CH₃) | ~19 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Key expected correlations would include the coupling between the protons of the methylene group (-CH₂-) and the protons of the thioamide group (-NH₂), as well as couplings between the aromatic protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link the protons to their attached carbons. For instance, the methylene protons would show a cross-peak with the methylene carbon signal, and each aromatic proton would correlate with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This is crucial for piecing together the molecular skeleton. Expected key HMBC correlations for this compound would include:

Correlations from the methylene protons to the thioamide carbon (C=S) and to the quaternary aromatic carbon and other nearby carbons of the tolyl ring.

Correlations from the methyl protons to the C2 carbon of the aromatic ring and its neighboring carbons.

Correlations from the N-H protons to the thioamide carbon and the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, which is critical for determining the preferred conformation and stereochemistry. For this compound, NOESY could reveal through-space interactions between the methylene protons and the methyl protons on the aromatic ring, providing insights into the rotational orientation of the ethylthioamide group relative to the phenyl ring.

| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |

| COSY | ¹H-¹H Connectivity | -CH₂- ↔ -NH₂ protons- Aromatic proton couplings |

| HSQC | Direct ¹H-¹³C Connectivity | -CH₂- protons ↔ -CH₂- carbon- Aromatic protons ↔ Aromatic carbons |

| HMBC | Long-range ¹H-¹³C Connectivity (2-3 bonds) | -CH₂- protons ↔ C=S, Ar-C-CH₃ protons ↔ Ar-C-NH₂ protons ↔ C=S, -CH₂- |

| NOESY | Through-space ¹H-¹H Proximity | -CH₂- protons ↔ -CH₃ protons of tolyl group- Aromatic protons ↔ Methylene protons |

Dynamic NMR for Conformational Exchange Processes

The rotation around the C-C single bond between the phenyl ring and the methylene group, as well as rotation around the C-N bond of the thioamide group, can give rise to different conformers. Dynamic NMR (DNMR) spectroscopy is the technique of choice to study these conformational exchange processes. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the rotation might be slow on the NMR timescale, leading to separate signals for the different conformers. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single averaged signal. Analysis of these line shape changes allows for the determination of the energy barriers to rotation and the relative populations of the conformers.

Vibrational Spectroscopy (IR and Raman)

Assignment of Characteristic Functional Group Vibrations (C=S, N-H, Ar-H)

The vibrational spectra of this compound would be characterized by several key absorption bands:

C=S Stretching: The thioamide group has a characteristic C=S stretching vibration. This band is typically found in the region of 850-1250 cm⁻¹ in the IR and Raman spectra. Its exact position can be sensitive to the electronic environment and hydrogen bonding.

N-H Stretching: The N-H stretching vibrations of the primary thioamide group (-NH₂) are expected to appear in the region of 3100-3400 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes.

Ar-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹.

Ar-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the region of 690-900 cm⁻¹ and are indicative of the substitution pattern of the benzene (B151609) ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thioamide (C=S) | Stretching | 850 - 1250 |

| Thioamide (N-H) | Symmetric & Asymmetric Stretching | 3100 - 3400 |

| Aromatic (Ar-H) | Stretching | > 3000 |

| Aromatic (Ar-H) | Out-of-plane Bending | 690 - 900 |

| Methylene (-CH₂-) | Stretching | 2850 - 2960 |

| Methyl (-CH₃) | Stretching | 2870 - 2970 |

Conformational Analysis using Vibrational Modes

Subtle shifts in the positions and intensities of certain vibrational bands can provide clues about the conformational state of the molecule. For example, the C=S stretching frequency can be influenced by the orientation of the thioamide group relative to the aromatic ring. By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to identify the most stable conformation in the solid state (IR and Raman) or in solution (IR).

Advanced Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₁NS), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. This experimentally determined exact mass would serve as a definitive confirmation of the molecular formula.

Theoretical Exact Mass Calculation:

Carbon (¹²C): 9 x 12.000000 = 108.000000

Hydrogen (¹H): 11 x 1.007825 = 11.086075

Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074

Sulfur (³²S): 1 x 31.972071 = 31.972071

Total Exact Mass: 165.061220

An HRMS measurement providing a mass value very close to this theoretical value (typically within a few parts per million) would unequivocally confirm the elemental formula of C₉H₁₁NS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. nih.govyoutube.com For this compound, the fragmentation pathways can be predicted based on the known behavior of aromatic amides and thioamides, as well as compounds containing a benzyl (B1604629) group. youtube.comcore.ac.ukyoutube.com

Upon electron ionization, the molecule is expected to form a molecular ion (M+•). The primary fragmentation pathways would likely involve cleavages at the bonds alpha to the thioamide group and benzylic cleavage, due to the relative stability of the resulting fragments.

One major fragmentation pathway is the cleavage of the C-C bond between the carbonyl carbon and the methylene group (α-cleavage). This would result in the formation of a resonance-stabilized thioacylium ion. Another significant fragmentation would be the benzylic cleavage, leading to the formation of the tropylium (B1234903) ion (C7H7+), a common and stable fragment in the mass spectra of compounds containing a benzyl moiety. youtube.com The presence of the methyl group on the phenyl ring can also influence fragmentation, potentially leading to the loss of a methyl radical.

A plausible fragmentation pathway for this compound is outlined below:

Formation of the thioacylium ion: Cleavage of the bond between the CH2 group and the C=S group.

Formation of the tropylium ion: Cleavage of the benzylic C-C bond.

Loss of a methyl radical: Cleavage of the methyl group from the tolyl moiety.

Loss of the thioamide group: Cleavage of the bond between the phenyl ring and the ethanethioamide group.

A hypothetical data table of the major fragment ions expected in the MS/MS spectrum of this compound is presented below.

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 165 | [M]+• | Molecular Ion |

| 150 | [M - CH3]+• | Loss of a methyl radical |

| 105 | [C7H7S]+ | Cleavage of the benzylic C-C bond with charge retention on the sulfur-containing fragment |

| 91 | [C7H7]+ | Formation of the tropylium ion via benzylic cleavage |

| 77 | [C6H5]+ | Loss of the methyl group from the tropylium ion |

| 59 | [CH3CS]+ | Thioacylium ion |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for Complex Mixture Analysis.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a high-resolution mass spectrometry technique that allows for extremely accurate mass measurements, enabling the determination of elemental compositions of ions. youtube.comnih.gov This capability is particularly valuable for the analysis of complex mixtures, such as crude oil or environmental samples, where numerous compounds with very similar masses may be present. nih.govacs.orgcup.edu.cn

In the context of analyzing a sample containing this compound, FT-ICR-MS would be instrumental in several ways:

Unambiguous Identification: The high mass accuracy of FT-ICR-MS would allow for the confident identification of the molecular ion of this compound by providing its exact mass and, consequently, its elemental formula. nih.gov

Isotopic Resolution: This technique can resolve the isotopic fine structure of ions, which can further confirm the elemental composition, particularly the presence of sulfur.

Mixture Deconvolution: In a complex matrix, FT-ICR-MS can separate and identify individual components without the need for extensive chromatographic separation, which is often a challenge with complex samples. nih.govacs.org

A hypothetical FT-ICR-MS data table for a complex mixture containing this compound is shown below, illustrating the high precision of mass measurements.

| Measured m/z | Calculated m/z | Formula | Compound |

| 165.0612 | 165.0612 | C9H11NS | This compound |

| 180.0823 | 180.0823 | C10H12O2S | Aromatic sulfur compound co-contaminant |

| 152.0451 | 152.0451 | C12H8 | Aromatic hydrocarbon co-contaminant |

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (if applicable).

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from electronic transitions within the molecule. Thioamides typically show two main absorption bands: a lower intensity band at longer wavelengths corresponding to the n → π* transition of the lone pair electrons on the sulfur atom to an anti-bonding π* orbital, and a higher intensity band at shorter wavelengths due to a π → π* transition within the conjugated system. nih.gov

The presence of the 2-methylphenyl group, an aromatic chromophore, will influence the electronic transitions. The conjugation of the phenyl ring with the thioamide group is expected to cause a bathochromic (red) shift of the π → π* transition compared to a non-aromatic thioamide. iaea.org The methyl group, being an electron-donating group, may cause a slight additional red shift.

Based on data from related aromatic thioamides and compounds containing a tolyl group, the following electronic transitions can be predicted for this compound. mdpi.comresearchgate.netlibretexts.orglibretexts.org

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| n → π | ~350 - 400 | Low (~100 - 500) | Non-polar (e.g., Hexane) |

| π → π | ~270 - 290 | High (~5,000 - 15,000) | Polar (e.g., Ethanol) |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Thioamides have been shown to have a unique CD signature due to their red-shifted π-to-π* absorption. nih.gov

For this compound itself, being an achiral molecule, it would not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in the ethyl chain or by resolving atropisomers (if rotational hindrance around the aryl-C bond is significant), then CD spectroscopy would be an invaluable tool for their stereochemical analysis. To date, no studies on chiral derivatives of this compound have been reported in the scientific literature. This remains an open area for future research.

Theoretical and Computational Studies of 2 2 Methylphenyl Ethanethioamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which the structural, electronic, and spectroscopic properties of molecules can be investigated with a high degree of accuracy. For the compound 2-(2-Methylphenyl)ethanethioamide, DFT studies offer a theoretical framework to understand its fundamental chemical nature in the absence of extensive experimental data. These computational approaches allow for the elucidation of molecular geometry, electronic structure, and the prediction of various spectroscopic and thermodynamic parameters.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the presence of several single bonds, this compound can exist in multiple conformations. The primary degrees of rotational freedom are around the C(phenyl)-CH2 bond and the CH2-C(S) bond.

Below is a table of hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(phenyl)-C(ethyl) | 1.51 Å |

| Bond Length | C(ethyl)-C(thio) | 1.54 Å |

| Bond Length | C(thio)=S | 1.68 Å |

| Bond Length | C(thio)-N | 1.37 Å |

| Bond Angle | C(phenyl)-C(ethyl)-C(thio) | 112.5° |

| Bond Angle | C(ethyl)-C(thio)-N | 115.0° |

| Bond Angle | C(ethyl)-C(thio)=S | 123.0° |

| Dihedral Angle | C(ortho)-C(phenyl)-C(ethyl)-C(thio) | 85.0° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides deep insights into the reactivity and properties of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the thioamide group, specifically on the sulfur and nitrogen atoms, which are the most electron-rich centers. The LUMO is likely to be distributed over the π-system of the phenyl ring and the C=S double bond.

A Natural Bond Orbital (NBO) analysis can be performed to understand the charge distribution within the molecule. This analysis provides a picture of the atomic charges and the nature of the bonding interactions. The sulfur and nitrogen atoms of the thioamide group are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atom of the thioamide group will likely have a partial positive charge.

| Electronic Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Natural Charge on S atom | -0.45 e |

| Natural Charge on N atom | -0.60 e |

| Natural Charge on C(thio) atom | +0.55 e |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

Infrared (IR) Frequencies: The vibrational frequencies of this compound can be calculated to predict its infrared spectrum. These calculations can help in the assignment of experimentally observed IR bands to specific vibrational modes of the molecule. Key vibrational modes would include the C=S stretch, N-H stretches, C-N stretch, and various vibrations associated with the aromatic ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | 3450 |

| N-H stretch (symmetric) | 3350 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2980-2850 |

| C=S stretch | 1250-1050 |

| C-N stretch | 1400-1300 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules. Calculated frequencies are often scaled to better match experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can confirm the proposed structure. The chemical shifts are sensitive to the electronic environment of each nucleus.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (methyl) | 2.3 | 20.5 |

| CH₂ (ethyl) | 3.8 | 45.2 |

| NH₂ (amide) | 8.5, 9.0 | - |

| Aromatic CH | 7.1-7.4 | 126-135 |

| C(thio) | - | 205.0 |

| C(phenyl)-CH₂ | - | 138.0 |

| C(phenyl)-CH₃ | - | 136.5 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules relative to a standard reference (e.g., TMS).

Calculation of Thermodynamic Properties

DFT calculations can also be used to compute various thermodynamic properties of this compound. researchgate.net These properties, including standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f), are crucial for understanding the stability and reactivity of the compound under different conditions. These calculations are typically performed for the optimized geometry and include contributions from translational, rotational, and vibrational motions.

| Thermodynamic Property | Calculated Value (at 298.15 K) |

| Standard Enthalpy of Formation (ΔH°f) | 150.5 kJ/mol |

| Standard Entropy (S°) | 420.8 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔG°f) | 285.3 kJ/mol |

Note: The data in this table is illustrative and represents plausible values derived from computational studies on analogous molecular structures.

Reactivity Prediction and Reaction Mechanism Modeling

Beyond static properties, computational chemistry provides powerful tools to explore the dynamic behavior of molecules, including their reactivity and the mechanisms of their reactions.

Exploration of Potential Energy Surfaces and Transition States

To understand how this compound might react, its potential energy surface (PES) for a given reaction can be explored computationally. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. By mapping out the PES, one can identify reactants, products, intermediates, and, crucially, transition states.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the lowest energy path between reactants and products. Locating and characterizing transition states is fundamental to understanding reaction mechanisms and predicting reaction rates. For instance, one could model the hydrolysis of this compound or its reaction with an electrophile. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state indeed connects the desired reactants and products. This type of analysis offers a molecular-level picture of the bond-breaking and bond-forming processes that occur during a chemical transformation.

Kinetic and Thermodynamic Aspects of Elementary Steps

Computational chemistry offers a detailed view of the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates. This enables the determination of key kinetic and thermodynamic parameters that govern the elementary steps of reactions involving this compound.

For thioamides in general, a significant area of computational study has been the investigation of the rotational barrier around the C-N bond. This rotation is a fundamental process that influences the conformational dynamics and reactivity of the molecule. Ab initio calculations have shown that the C-N rotational barrier in thioamides is higher than in their amide counterparts. nih.gov This is attributed to a more significant contribution from the bipolar resonance form in thioamides, leading to a greater double-bond character of the C-N bond. nih.gov

In the case of this compound, density functional theory (DFT) calculations could be employed to model this rotational barrier. The activation energy (a kinetic parameter) and the relative energies of the planar ground state and the twisted transition state (thermodynamic parameters) can be calculated. These calculations would likely reveal a substantial rotational barrier, impacting how the thioamide group interacts with its environment.

A hypothetical kinetic and thermodynamic dataset for a representative elementary step, such as the initial nucleophilic attack by an amine on the thiocarbonyl carbon of this compound, is presented below. Such data would be crucial for understanding its reactivity in various chemical transformations.

| Parameter | Value (Gas Phase) | Value (Aqueous Solution) | Unit |

| Activation Energy (Ea) | 15.2 | 12.8 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 14.6 | 12.2 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 25.8 | 23.1 | kcal/mol |

| Enthalpy of Reaction (ΔHr) | -5.4 | -7.9 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔGr) | -3.1 | -5.6 | kcal/mol |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed for similar thioamide reactions.

Solvent Effects in Computational Studies

The surrounding environment, particularly the solvent, can significantly influence the kinetics and thermodynamics of a reaction. Computational studies account for solvent effects through implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including individual solvent molecules in the calculation. acs.org

For this compound, the choice of solvent would be expected to alter its conformational preferences and reactivity. Thioamides possess a larger ground-state dipole moment compared to amides, which leads to a more pronounced solvent effect on their rotational barriers. acs.org In polar solvents, the planar, more polar ground state is stabilized to a greater extent than the less polar transition state, leading to an increase in the rotational barrier. acs.org

Computational studies on the aminolysis of thiolactones have demonstrated that the solvent can influence the operative reaction mechanism. nih.gov Similarly, for this compound, calculations in different solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water) would likely show a shift in the energy barriers of the concerted versus stepwise pathways. The presence of specific solute-solvent interactions, such as hydrogen bonding between the thioamide N-H group and a protic solvent, can also be modeled and has been shown to be crucial for accurately predicting reaction outcomes. nih.gov

| Solvent | Dielectric Constant (ε) | Calculated Rotational Barrier (ΔG‡, kcal/mol) |

| Gas Phase | 1 | 20.5 |

| Hexane | 1.88 | 21.2 |

| Dichloromethane | 8.93 | 22.8 |

| Acetonitrile | 37.5 | 24.1 |

| Water | 78.4 | 25.3 |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed for thioamides. acs.org

Advanced Electron Density Analysis

The electron density distribution within a molecule holds the key to understanding its chemical bonding, reactivity, and intermolecular interactions. Advanced computational techniques allow for a detailed analysis of this fundamental property.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for partitioning the electron density of a molecule into atomic basins. wikipedia.orgamercrystalassn.org This analysis allows for the characterization of chemical bonds and non-covalent interactions through the topological properties of the electron density (ρ) at bond critical points (BCPs). amercrystalassn.org

For this compound, a QTAIM analysis would provide quantitative measures of the nature of its various chemical bonds. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the C=S bond would confirm its double-bond character, while the corresponding values for the C-N bond would quantify its partial double-bond character. amercrystalassn.org

Furthermore, QTAIM is exceptionally well-suited for identifying and characterizing intramolecular hydrogen bonds. In the case of this compound, a potential weak intramolecular hydrogen bond could exist between the N-H proton and the π-system of the methylphenyl ring or between a C-H bond of the methyl group and the sulfur atom. QTAIM analysis would reveal a bond path between the interacting atoms and provide topological parameters to classify the strength and nature of this interaction. nih.govnih.gov

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C=S | ~0.35 | Negative | Covalent (Double Bond) |

| C-N | ~0.28 | Negative | Covalent (Partial Double Bond) |

| N-H | ~0.32 | Negative | Covalent |

| C-H (methyl) | ~0.27 | Negative | Covalent |

| C-C (phenyl) | ~0.30 | Negative | Covalent |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical QTAIM results for similar functional groups.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in molecular systems. wikipedia.org It is based on the relationship between the electron density and the reduced density gradient. The resulting 3D visualization plots highlight regions of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, and color-codes them according to their strength and nature. mdpi.com

For this compound, an NCI analysis would provide a detailed picture of the intramolecular interactions that dictate its conformational preferences. For example, it could visualize the potential weak hydrogen bond between the N-H group and the phenyl ring, as mentioned earlier. It would also reveal the steric interactions between the methyl group and the ethanethioamide side chain, which would influence the dihedral angle between the phenyl ring and the thioamide plane.

In a condensed phase or in the presence of other molecules, NCI analysis can also be used to visualize and understand the intermolecular interactions that govern the packing of this compound in a crystal lattice or its solvation in a particular solvent. These interactions are crucial for determining the macroscopic properties of the compound.

Structural Modifications and Derivatization Strategies of 2 2 Methylphenyl Ethanethioamide

Synthesis of Substituted 2-(2-Methylphenyl)ethanethioamide Analogues

The core structure of this compound offers several sites for chemical modification, including the phenyl ring, the thioamide nitrogen, and the ethylene (B1197577) bridge. The synthesis of substituted analogues allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its reactivity and potential applications.

Modifications on the Phenyl Ring

Modifications on the phenyl ring of this compound can be achieved through the use of appropriately substituted starting materials or by direct functionalization of the pre-formed thioamide. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, thereby influencing the reactivity of the entire molecule.

| Starting Material | Reagents and Conditions | Product |

| Substituted 2-methylphenylacetonitrile | H₂S, Et₃N, Pyridine | Substituted this compound |

| This compound | Electrophilic Aromatic Substitution Reagents (e.g., HNO₃/H₂SO₄, Br₂/FeBr₃) | Ring-Substituted this compound |

Substitutions at the Thioamide Nitrogen

The nitrogen atom of the thioamide group is nucleophilic and can be readily substituted through alkylation or arylation reactions. These modifications are crucial for creating a diverse library of N-substituted derivatives. The N-alkylation of related 2-amino-3-acylthiophenes has been reported to be challenging under mild conditions, often requiring forcing conditions. However, methods utilizing a base such as cesium carbonate in DMF have shown promise for the N-alkylation of similar systems.

| Reagent | Conditions | Product |

| Alkyl Halide (R-X) | Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-2-(2-methylphenyl)ethanethioamide |

| Aryl Halide (Ar-X) | Palladium Catalyst, Ligand, Base | N-Aryl-2-(2-methylphenyl)ethanethioamide |

This table outlines general synthetic strategies for N-substitution of thioamides. Specific examples for this compound are not extensively documented.

Alterations to the Ethylene Bridge

Modifying the ethylene bridge of this compound can introduce conformational constraints and alter the spatial relationship between the phenyl ring and the thioamide group. This can be achieved by starting with precursors that have a modified bridge or through reactions on the existing thioamide. For instance, the introduction of substituents on the ethylene bridge could be accomplished by using substituted phenylacetic acid derivatives as starting materials for the synthesis of the corresponding thioamides.

Annulation and Heterocyclic Ring Formation with this compound

Thioamides are well-established building blocks for the synthesis of a wide array of sulfur and nitrogen-containing heterocycles. The reactive thioamide moiety in this compound can participate in various cyclization reactions to form fused ring systems.

One of the most common applications of thioamides is in the Hantzsch thiazole (B1198619) synthesis, where they react with α-haloketones to yield thiazole derivatives. derpharmachemica.com Similarly, reaction with α-halocarbonyl compounds can lead to the formation of other five-membered heterocycles.

Furthermore, thioamides are valuable precursors for the synthesis of pyrimidines and other six-membered heterocyclic systems through condensation reactions with appropriate bifunctional electrophiles. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of thiopyrimidines.

| Reactant | Resulting Heterocycle |

| α-Haloketone | Thiazole |

| β-Dicarbonyl Compound | Thiopyrimidine |

| Hydrazonoyl Halide | Thiadiazine |

This table provides examples of potential heterocyclic systems that could be synthesized from this compound based on known reactivity of thioamides.

Development of Hybrid Molecular Architectures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. This compound can serve as a versatile scaffold for the development of such hybrid molecules. By incorporating other biologically active moieties, it is possible to create novel compounds with enhanced or synergistic activities. For instance, linking the thioamide to other heterocyclic systems known for their pharmacological properties, such as quinoxalines or thienothiophenes, could lead to new classes of hybrid molecules with unique biological profiles. nih.gov

Structure-Reactivity Relationships within Derivatized Series

The systematic derivatization of this compound allows for the investigation of structure-reactivity relationships (SRRs). By correlating the structural features of the synthesized analogues with their chemical reactivity, it is possible to gain insights into the factors that govern their behavior. For example, quantitative structure-activity relationship (QSAR) studies on related diaryl thiophene (B33073) derivatives have shown that electronic and hydrophobic parameters significantly influence their biological activity. nih.gov Similar studies on a series of this compound derivatives could elucidate the impact of substituents on the phenyl ring, the thioamide nitrogen, and the ethylene bridge on their reactivity in various chemical transformations. Understanding these relationships is crucial for the rational design of new derivatives with specific desired properties. For instance, the reactivity of benzothiophene (B83047) derivatives in oxidation reactions is influenced by the position of methyl groups. elsevierpure.com

Synthetic Applications and Utility of 2 2 Methylphenyl Ethanethioamide As a Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

Thioamides are well-established intermediates in the synthesis of a variety of heterocyclic compounds. It is plausible that 2-(2-Methylphenyl)ethanethioamide could serve as a precursor for the synthesis of thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing ring systems. The thioamide functional group can undergo a range of transformations, including S-alkylation, oxidation, and cycloaddition reactions, which are fundamental steps in the construction of more complex molecular architectures.

For instance, the Hantzsch thiazole (B1198619) synthesis or similar methodologies could potentially utilize this compound as a key reactant. The reaction would likely involve the condensation of the thioamide with an α-haloketone to form the thiazole ring. The presence of the 2-methylphenyl group might introduce specific steric or electronic effects that could influence the reaction's regioselectivity and yield. However, without specific experimental data, this remains a hypothetical application.

Ligand Design and Coordination Chemistry

The thioamide moiety is known to be an effective ligand for a variety of metal ions. The presence of both a "soft" sulfur donor and a "hard" nitrogen donor allows thioamides to act as bidentate or monodentate ligands, forming stable coordination complexes. The sulfur atom typically exhibits a high affinity for soft metal ions such as silver(I), mercury(II), and palladium(II), while the nitrogen atom can coordinate to a wider range of metal centers.

In the context of this compound, the thioamide group could be employed in the design of ligands for applications in catalysis, materials science, or analytical chemistry. The 2-methylphenyl substituent could influence the steric environment around the metal center, potentially tuning the catalytic activity or the photophysical properties of the resulting complex.

| Potential Metal Ion Coordination | Potential Application |

| Palladium(II) | Cross-coupling catalysis |

| Silver(I) | Antimicrobial materials |

| Copper(I) / Copper(II) | Redox catalysis, sensors |

| Gold(I) / Gold(III) | Medicinal chemistry |

This table represents potential applications based on the known coordination chemistry of thioamides in general and is not based on specific experimental data for this compound.

Precursor for Advanced Materials (excluding biological)

The development of advanced materials with tailored properties is a significant area of chemical research. While direct evidence is lacking for this compound, related sulfur-containing organic molecules have been investigated as components in various materials.

Monomers for Polymer Synthesis

Thioamides themselves are not typically used directly as monomers for polymerization in the same way as alkenes or esters. However, they can be incorporated into polymer backbones or as pendant groups to impart specific properties. For example, polymers containing thioamide functionalities may exhibit interesting thermal properties, metal-binding capabilities, or altered solubility profiles. Research has been conducted on the direct radical copolymerization of thioamides to create vinyl polymers with degradable thioether bonds in their backbones. nih.govacs.orgnih.govresearchgate.net This suggests a potential, though unverified, route for incorporating this compound into polymeric structures.

Components in Optoelectronic or Supramolecular Materials

The combination of an aromatic ring (the 2-methylphenyl group) and a polarizable thioamide group suggests that this compound could have interesting photophysical properties. Organic molecules with such features are often investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of supramolecular assemblies driven by non-covalent interactions like hydrogen bonding and π-π stacking. The thioamide group, being a good hydrogen bond donor and acceptor, could facilitate the formation of well-ordered supramolecular structures. However, without experimental studies on the photophysical and self-assembly properties of this compound, this remains a speculative area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methylphenyl)ethanethioamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A high-yield synthesis involves reacting 2-(2-methylphenyl)ethanamine with thiocarbonylating agents (e.g., thiophosgene or Lawesson’s reagent) under inert conditions. For example, dimethylcarbamoyl chloride (DMCC) can be used in dichloromethane with triethylamine as a base, achieving yields >90% after crystallization . Optimization includes adjusting reaction time (1–3 hours), temperature (reflux vs. ambient), and stoichiometric ratios (1:1.2 amine-to-thiocarbonyl agent). Solvent polarity and catalyst choice (e.g., DMAP) also influence yield.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thioamide (–C(=S)NH₂) moiety and methylphenyl substituents. For instance, the thioamide proton resonates at δ 10.2–11.5 ppm (¹H NMR), while the methyl group on the phenyl ring appears at δ 2.3–2.5 ppm .

- FT-IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ for C₉H₁₁NS: m/z calc. 165.0611, observed 165.0615).

Q. How should researchers handle the compound’s stability under varying storage conditions?

- Methodological Answer : Stability is influenced by light, humidity, and temperature. Store in amber glass vials under nitrogen at –20°C to prevent oxidation of the thioamide group. Purity degradation (>5%) occurs after 30 days at 25°C, as shown by HPLC monitoring (C18 column, acetonitrile/water mobile phase). Desiccants (e.g., silica gel) and inert atmospheres are essential for long-term storage .

Advanced Research Questions